
N~1~,N~1~,N~4~,N~4~-Tetraphenylnaphthalene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine: (MFCD32708798) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two phenyl groups attached to each nitrogen atom of the naphthalene ring. This compound is known for its unique electronic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine typically involves the reaction of 1,4-diaminonaphthalene with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective charge carrier in electronic devices. In biological systems, it can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- N1,N1,N4,N4-Tetraphenylbenzidine
- N1,N1,N4,N4-Tetraphenyl-1,4-phenylenediamine
- N1,N1,N4,N4-Tetraphenyl-1,4-diaminobenzene
Comparison: N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine is unique due to the presence of the naphthalene ring, which imparts distinct electronic properties compared to its benzene analogs. This structural difference results in variations in reactivity, stability, and applications. For instance, the naphthalene ring enhances the compound’s ability to participate in π-π stacking interactions, making it more suitable for use in electronic devices.
Properties
CAS No. |
244280-90-8 |
|---|---|
Molecular Formula |
C34H26N2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-26-34(32-24-14-13-23-31(32)33)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI Key |
WRWCNKMJAJDJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


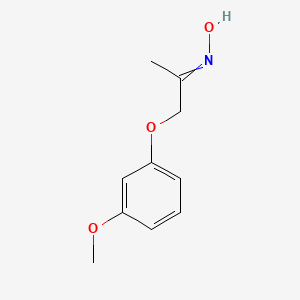



![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

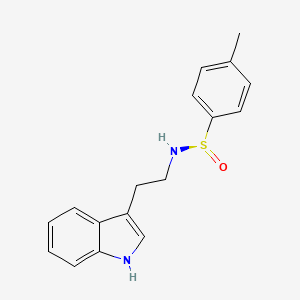
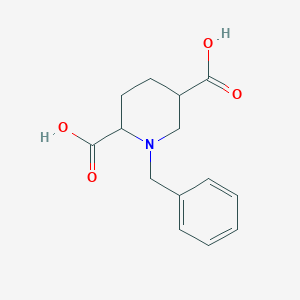


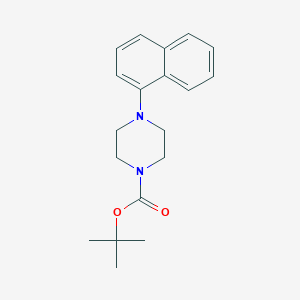
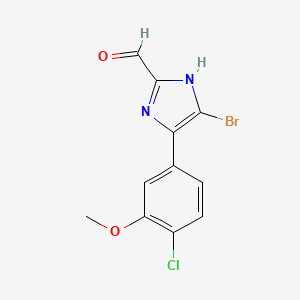
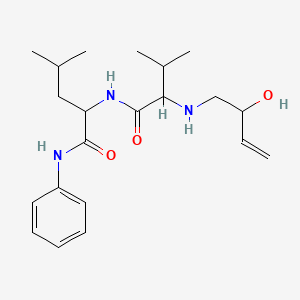
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
